molecular formula C8H5BrClNS B11760762 7-Bromo-2-chloro-4-methyl-1,3-benzothiazole

7-Bromo-2-chloro-4-methyl-1,3-benzothiazole

Cat. No.: B11760762
M. Wt: 262.55 g/mol
InChI Key: XIBMVXIYQQPEPO-UHFFFAOYSA-N
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Description

7-Bromo-2-chloro-4-methyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-chloro-4-methyl-1,3-benzothiazole typically involves the cyclization of 2-aminothiophenol with appropriate halogenated reagents. One common method includes the reaction of 2-aminothiophenol with bromine and chlorine sources under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using less hazardous solvents and reagents, can make the industrial synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-chloro-4-methyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of an appropriate solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted benzothiazole derivatives .

Scientific Research Applications

7-Bromo-2-chloro-4-methyl-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 7-Bromo-2-chloro-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with biological macromolecules, influencing their activity. Additionally, the benzothiazole ring can interact with various enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-bromo-benzothiazole
  • 2-Chloro-6-methyl-benzothiazole
  • 4-Methyl-2-phenyl-benzothiazole

Uniqueness

7-Bromo-2-chloro-4-methyl-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C8H5BrClNS

Molecular Weight

262.55 g/mol

IUPAC Name

7-bromo-2-chloro-4-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H5BrClNS/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3

InChI Key

XIBMVXIYQQPEPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Br)SC(=N2)Cl

Origin of Product

United States

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